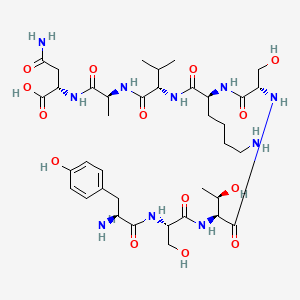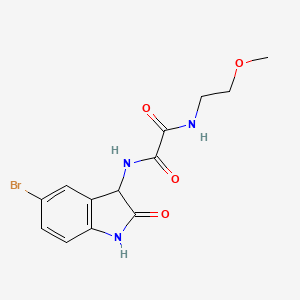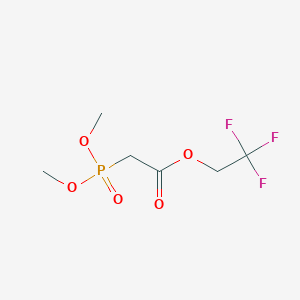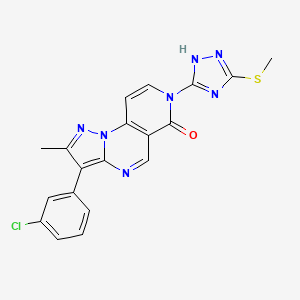
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tetramethyl-substituted indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid typically involves the following steps:
Formation of the Indene Moiety: The indene core is synthesized through a series of reactions starting from commercially available precursors. This often involves Friedel-Crafts alkylation to introduce the tetramethyl groups.
Ylidene Formation: The indene derivative is then subjected to a Wittig reaction to form the ylidene group.
Hexanoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ylidene group to an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: Shares the indene core but lacks the hexanoic acid group.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains a similar indene structure with different functional groups.
1,1,3,3-Trimethyl-3-phenylindane: Another indene derivative with phenyl substitution.
Uniqueness
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is unique due to the presence of both the tetramethyl-substituted indene moiety and the hexanoic acid group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
919301-35-2 |
|---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(1,1,3,3-tetramethylinden-2-ylidene)hexanoic acid |
InChI |
InChI=1S/C19H26O2/c1-6-7-10-13(17(20)21)16-18(2,3)14-11-8-9-12-15(14)19(16,4)5/h8-9,11-12H,6-7,10H2,1-5H3,(H,20,21) |
InChI Key |
TVOPQRJICNNPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12631153.png)

![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)

![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)

